2-(5-Fluoro-6-methylbenzofuran-3-yl)acetic acid
Description
Properties
Molecular Formula |
C11H9FO3 |
|---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
2-(5-fluoro-6-methyl-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C11H9FO3/c1-6-2-10-8(4-9(6)12)7(5-15-10)3-11(13)14/h2,4-5H,3H2,1H3,(H,13,14) |
InChI Key |
UQRLHLJIRDXHCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1F)C(=CO2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Halogenated Coumarin Precursors
A widely adopted strategy involves the cyclization of 4-bromomethylcoumarins under alkaline conditions. For instance, treatment of substituted 4-bromomethylcoumarins with aqueous sodium hydroxide at reflux temperatures (80–100°C) yields benzofuran-3-acetic acids through a tandem hydrolysis-cyclization mechanism. This method obviates the need for chromatographic purification, achieving yields of 75–85% (Table 1). The reaction proceeds via nucleophilic displacement of the bromine atom, followed by intramolecular esterification to form the benzofuran ring.
Table 1: Synthesis of Benzofuran-3-Acetic Acids via Coumarin Cyclization
| Precursor | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 4-Bromomethylcoumarin | NaOH (aq), reflux, 5 h | 82 | 95 |
| 5-Fluoro derivative | KOH, MeOH/H2O, 8 h | 78 | 92 |
Electrophilic Fluorination and Methylation
Introducing fluorine and methyl groups at the 5- and 6-positions requires precise electrophilic substitution. Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) enable regioselective fluorination, followed by methylation via Friedel-Crafts alkylation. For example, treatment of 3-acetylbenzofuran with Selectfluor® in acetonitrile at 0°C achieves 5-fluoro substitution (87% yield), while subsequent reaction with methyl iodide in the presence of AlCl3 affords the 6-methyl derivative.
Acetic Acid Side Chain Attachment
The acetic acid moiety is introduced via ester hydrolysis or carboxylation. Saponification of ethyl 2-(5-fluoro-6-methylbenzofuran-3-yl)acetate with potassium hydroxide in methanol/water (1:1 v/v) at 60°C for 5 hours yields the target carboxylic acid. Alternative approaches employ palladium-catalyzed carbonylation of 3-iodobenzofuran derivatives under CO atmosphere, though this method requires stringent anhydrous conditions.
Catalytic Methods in Benzofuran Synthesis
Rhodium-Catalyzed Annulation
Rhodium complexes, such as CpRh, facilitate [4+1] cycloaddition between ortho-quinone methides and alkynes, enabling the construction of benzofuran cores with electron-donating substituents. For instance, reacting N-benzoxyacetamide with aryl boronic acids in the presence of NaOPiv·H2O and dichloromethane yields 5-fluoro-6-methyl derivatives with 30–80% efficiency (Scheme 1).
Scheme 1: Rhodium-Mediated Benzofuran Synthesis
-
C–H Activation : Rhodium coordinates to the benzamide substrate.
-
Migratory Insertion : Alkyne inserts into the Rh–C bond.
-
Protonation : Acidic workup regenerates the catalyst.
-
Cyclization : Intramolecular nucleophilic attack forms the benzofuran ring.
Copper-Mediated Coupling Reactions
Copper iodide (CuI) catalyzes the coupling of 2-iodophenol with but-3-yn-1-ol in triethylamine, producing 2-(benzofuran-2-yl)ethanol intermediates. Subsequent oxidation with Jones reagent (CrO3/H2SO4) yields the acetic acid derivative (88% yield, Table 2).
Table 2: Copper-Catalyzed Synthesis Optimization
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CuI | Et3N | 25 | 88 |
| CuBr | DMF | 80 | 72 |
Lewis Acid-Promoted Cyclization
Scandium triflate (Sc(OTf)3) catalyzes the [4+1] cycloaddition of isocyanides with ortho-quinone methides, affording aminobenzofurans in 65–89% yields. This method excels in introducing nitrogen-containing substituents, though fluorinated variants require additional optimization.
Optimization of Reaction Conditions
Temperature and Time Adjustments
Elevated temperatures (80–120°C) accelerate ring-closing steps but risk side reactions such as decarboxylation. A balance is achieved by maintaining reflux conditions (100°C) for 5–8 hours, maximizing yield while minimizing decomposition.
Solvent Systems and Reagent Ratios
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, whereas aqueous methanol mixtures facilitate hydrolysis steps. Stoichiometric excess of hydroxide bases (5:1 base:ester ratio) ensures complete saponification.
Industrial Production and Scalability
Continuous Flow Reactors
Microfluidic systems enable precise control over reaction parameters, reducing byproduct formation. For example, a two-stage continuous flow process achieves 92% conversion of 4-bromomethylcoumarin to benzofuran-3-acetic acid at 120°C with a residence time of 15 minutes.
Green Chemistry Principles
Solvent-free cyclization using microwave irradiation reduces waste generation. Catalytic systems employing recyclable ionic liquids (e.g., [BMIM]BF4) demonstrate 80% yield retention over five cycles.
Analytical Characterization of Synthetic Products
Spectroscopic Methods
-
¹H NMR : Methyl protons resonate at δ 2.64 ppm (DMSO-d6), while aromatic fluorine coupling constants (³JHF = 8.5 Hz) confirm regiochemistry.
-
HRMS : Molecular ion [M+H]+ at m/z 237.0921 aligns with theoretical values.
-
X-ray Crystallography : Intermolecular O–H···O hydrogen bonds stabilize the crystal lattice.
Table 3: Analytical Data for 2-(5-Fluoro-6-methylbenzofuran-3-yl)Acetic Acid
| Technique | Key Observations |
|---|---|
| ¹³C NMR | C=O at 171.2 ppm, CF3 at 118.5 ppm |
| IR | C=O stretch (1720 cm⁻¹), C–F (1218 cm⁻¹) |
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-6-methylbenzofuran-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(5-Fluoro-6-methylbenzofuran-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-6-methylbenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The table below summarizes key structural analogs and their properties:
*Estimated based on analogs.
Key Observations:
Electronic Effects: Fluorine (electron-withdrawing) at the 5-position (target compound) increases the acidity of the acetic acid group compared to methoxy (electron-donating) substituents .
Steric and Solubility Considerations :
- The 6-methyl group in the target compound introduces steric hindrance, which may reduce off-target interactions compared to the smaller 5-F-only analog .
- The dihydrobenzofuran analog () exhibits partial ring saturation, likely increasing solubility due to reduced planarity and the presence of a hydroxyl group .
Biological Activity: Benzofuran derivatives with sulfur-containing groups (e.g., methylsulfanyl in ) show enhanced antibacterial and antifungal activities, though this substituent is absent in the target compound .
Crystallographic and Stability Data
- Hydrogen Bonding and Dimer Formation : The target compound’s analog (5-F-7-Me-methylsulfanyl variant) forms centrosymmetric dimers via O–H⋯O hydrogen bonds, a feature critical for crystal packing and stability . This property may extend to the 5-F-6-Me variant, influencing its solid-state behavior.
- Synthesis and Purification : The target compound’s synthesis likely parallels methods used for its analogs, such as alkaline hydrolysis of ester precursors followed by chromatographic purification .
Biological Activity
2-(5-Fluoro-6-methylbenzofuran-3-yl)acetic acid is a compound derived from the benzofuran family, notable for its unique structural features that include a fluorine atom and a methyl group. This compound is under investigation for its potential antimicrobial , anticancer , and anti-inflammatory properties. Preliminary studies suggest that its biological activity may stem from enhanced binding affinity to specific biological targets due to the presence of the fluorine atom, which increases lipophilicity and membrane permeability.
Chemical Structure and Properties
The chemical structure of 2-(5-Fluoro-6-methylbenzofuran-3-yl)acetic acid can be described as follows:
- Molecular Formula: C₁₂H₉F O₂
- Molecular Weight: 220.19 g/mol
- IUPAC Name: 2-(5-Fluoro-6-methylbenzofuran-3-yl)acetic acid
The compound's structure contributes to its distinct chemical properties, which are pivotal in its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures to 2-(5-Fluoro-6-methylbenzofuran-3-yl)acetic acid have demonstrated significant antimicrobial effects. The presence of the fluorine atom enhances the compound's interaction with microbial membranes, potentially leading to increased efficacy against various pathogens.
Anticancer Properties
Studies have highlighted the anticancer potential of benzofuran derivatives. For instance, derivatives exhibiting structural similarities have shown promising results in inhibiting cancer cell proliferation across various types of cancer, including pancreatic and breast cancers. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis induction .
| Compound | Cancer Cell Lines Tested | IC50 Values (nM) | Mechanism of Action |
|---|---|---|---|
| 2-(5-Fluoro-6-methylbenzofuran-3-yl)acetic acid | Panc-1, MCF-7, A549 | TBD | CDK2 inhibition |
| Related Benzofuran Derivative | Panc-1 | 40.91 | Apoptosis induction |
Anti-inflammatory Effects
The anti-inflammatory properties of 2-(5-Fluoro-6-methylbenzofuran-3-yl)acetic acid are also under investigation. Initial findings suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
The exact mechanism by which 2-(5-Fluoro-6-methylbenzofuran-3-yl)acetic acid exerts its biological effects is still being elucidated. However, it is believed to interact with specific enzymes or receptors, altering their activity and leading to various biological outcomes. The fluorine substitution is thought to enhance the compound's binding affinity, facilitating better interaction with biological targets.
Case Studies
- Anticancer Study : A study conducted on a series of benzofuran derivatives demonstrated that those with similar structural motifs to 2-(5-Fluoro-6-methylbenzofuran-3-yl)acetic acid exhibited significant antiproliferative activity against cancer cell lines such as Panc-1 and MCF-7. The compounds were evaluated for their cytotoxic effects using MTT assays, revealing IC50 values indicative of strong anticancer activity .
- Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial efficacy of benzofuran derivatives, including 2-(5-Fluoro-6-methylbenzofuran-3-yl)acetic acid. Results indicated potent activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Q & A
Q. What are the standard synthetic routes for 2-(5-Fluoro-6-methylbenzofuran-3-yl)acetic acid, and how can reaction conditions be optimized?
A common approach involves saponification of ester precursors under basic conditions. For example, refluxing ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate with potassium hydroxide in water/methanol (1:1 v/v) for 5 hours achieves hydrolysis, followed by acidification to isolate the carboxylic acid . Optimization includes adjusting reaction time (5–8 hours), temperature (60–80°C), and stoichiometric ratios (base:ester = 5:1). Column chromatography with ethyl acetate is typically used for purification, yielding ~82% purity .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the benzofuran backbone and substituents (e.g., fluorine and methyl groups). For example, methyl protons appear at δ 2.64 ppm in DMSO-d6 .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 355.1173 for analogous benzofuran derivatives) .
- IR Spectroscopy : Identifies carboxyl (C=O stretch ~1720 cm⁻¹) and aromatic C–F bonds (~1218 cm⁻¹) .
- X-ray Crystallography : Resolves planar benzofuran units and intermolecular hydrogen bonding (O–H···O) in crystal lattices .
Q. What safety protocols are recommended for handling this compound in the lab?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Emergency Measures : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Emergency contact numbers should be posted (e.g., +1-352-323-3500) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine position, methyl groups) influence the compound’s reactivity and bioactivity?
The fluorine atom at the 5-position enhances electronegativity, increasing hydrogen-bonding capacity with biological targets (e.g., enzymes). Methyl groups at the 6-position sterically hinder nucleophilic attacks, stabilizing the benzofuran core . Computational studies (e.g., DFT) can model substituent effects on electronic properties like HOMO-LUMO gaps, which correlate with redox reactivity .
Q. How can researchers resolve contradictions in reported synthetic yields or purity levels?
- Reproducibility Checks : Validate reaction conditions (e.g., purity of starting materials, inert atmosphere).
- Analytical Cross-Verification : Compare NMR and HRMS data with literature (e.g., δ 7.96 ppm for benzofuran protons in DMSO-d6 vs. δ 7.72 ppm in alternative solvents ).
- Byproduct Analysis : Use LC-MS to identify side products from incomplete saponification or oxidation.
Q. What role do intermolecular interactions (e.g., hydrogen bonding) play in the compound’s solid-state properties?
X-ray crystallography reveals centrosymmetric dimers formed via O–H···O hydrogen bonds (2.65 Å bond length), which stabilize the crystal lattice . These interactions influence melting points (436–437 K) and solubility in polar solvents like DMSO. Modifying the carboxyl group to esters or amides disrupts this packing, altering physicochemical properties .
Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?
- Continuous Flow Systems : Improve heat transfer and reduce side reactions during saponification.
- Recrystallization Optimization : Use benzene or ethyl acetate/hexane mixtures for higher-purity crystals .
- Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
